5-Bromo-2-iodothiazole

Sequential Cross-Coupling Chemoselectivity Synthetic Efficiency

Researchers requiring sequential functionalization of thiazole cores face statistical mixtures with symmetric dihalides. 5-Bromo-2-iodothiazole solves this: - Predictable reactivity: C-2 I undergoes oxidative addition ~10x faster than C-5 Br, enabling chemoselective Suzuki/Stille couplings. - Telescoped sequences: Perform two-step diversification without intermediate purification, saving time and material. - Direct access to TRPA1 pharmacophore: Matches substitution pattern in patent EP-3256463-A1 for pain/inflammation targets. - Available in >98% purity with rigorous QC.

Molecular Formula C3HBrINS
Molecular Weight 289.92 g/mol
CAS No. 108306-64-5
Cat. No. B025449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodothiazole
CAS108306-64-5
Synonyms5-BROMO-2-IODOTHIAZOLE
Molecular FormulaC3HBrINS
Molecular Weight289.92 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)I)Br
InChIInChI=1S/C3HBrINS/c4-2-1-6-3(5)7-2/h1H
InChIKeyKYEQBVRCNVCFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodothiazole: Orthogonal Dihalide for Sequential Cross-Coupling


5-Bromo-2-iodothiazole (CAS 108306-64-5) is a mixed dihalogenated thiazole (C₃HBrINS, MW 289.92 g/mol) that provides a privileged entry point for the programmed functionalization of the 1,3-thiazole scaffold . The thiazole core is a fundamental heterocycle in bioactive molecules and functional materials [1]. Unlike symmetric dibromide or diiodide analogs, this compound features two electronically differentiated halogens—iodine at C-2 and bromine at C-5—on the same ring. This architecture is explicitly designed to enable sequential, chemoselective cross-coupling sequences (e.g., Suzuki, Stille, Sonogashira) [2], which is a cornerstone strategy for constructing diverse compound libraries in modern drug discovery [3].

5-Bromo-2-iodothiazole: Why Analogs Cannot Substitute


Attempting to replace 5-Bromo-2-iodothiazole with a symmetric analog such as 2,5-dibromothiazole fundamentally undermines synthetic strategies that depend on halogen orthogonality [1]. In a dibromo system, both reactive sites are electronically equivalent, which typically leads to statistical mixtures of mono- and bis-coupled products in cross-coupling reactions, demanding extensive, often low-yielding chromatographic separations [2]. Conversely, switching to 2,5-diiodothiazole introduces high reactivity but forfeits the ability to selectively functionalize the less reactive site first, whereas a chloro-bromo pairing can result in impractically slow initial coupling rates and increased by-product formation . The C-2 iodide | C-5 bromide arrangement in 5-Bromo-2-iodothiazole uniquely establishes a predictable reactivity gradient: the C-2 iodine undergoes oxidative addition with palladium significantly faster than the C-5 bromine, enabling high-yielding, telescoped sequential coupling without intermediate purification [3].

5-Bromo-2-iodothiazole: Head-to-Head Evidence vs. Dihalothiazole Analogs


Orthogonal Reactivity: Programmable Sequential Coupling vs. Symmetric Dihalides

5-Bromo-2-iodothiazole inherently enables sequential chemoselective cross-coupling, a feature not shared by symmetric dihalothiazoles. In contrast to 2,5-dibromothiazole, where near-competitive rates necessitate kinetic control strategies to approach selectivity, the intrinsic reactivity gradient in 5-Bromo-2-iodothiazole (C-I oxidative addition >> C-Br) permits a 'telescoped' sequence without intermediate purification [1]. This represents a strategic advantage over 2,5-dibromothiazole, for which the initial coupling must be carefully controlled or a temporary protecting/directing group installed to avoid bis-functionalization [1].

Sequential Cross-Coupling Chemoselectivity Synthetic Efficiency

Synthetic Route Efficiency: Two-Step vs. One-Step Preparation

5-Bromo-2-iodothiazole can be accessed via a direct two-step protocol from commercially inexpensive 2-aminothiazole. The synthesis, involving diazotization/iodination at C-2 followed by selective bromination at C-5, yields the pure product after simple purification . In contrast, the regioisomer 2-Bromo-5-iodothiazole (CAS 108306-63-4) requires a reversed sequence—initial bromination of 2-aminothiazole followed by a Sandmeyer-type iodination at C-5—which can be lower yielding and is more laborious to execute , .

Synthetic Methodology Scalability Building Block Synthesis

TRPA1 Antagonist Synthesis: Patent-Enabled Pharmacophore Access

Derivatives of 5-Bromo-2-iodothiazole were utilized as key intermediates in the synthesis of 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives, disclosed as TRPA1 antagonists for the treatment of pain and inflammatory disorders in patent family EP-3256463-A1 [1]. This application is structure-specific, relying on the sequential functionalization enabled by the 2-iodo, 5-bromo substitution pattern. In contrast, no parallel patent applications claiming similar biological activity were identified for the analogous symmetric building blocks 2,5-dibromothiazole or 2,5-diiodothiazole in this specific target space [2], highlighting the enabling synthetic value of this specific orthogonally reactive scaffold.

TRPA1 Antagonist Pain Inflammation Medicinal Chemistry

Physical Property Differences: Boiling Point and Density vs. Analogs

The predicted physical properties for 5-Bromo-2-iodothiazole are: boiling point 299.2 ± 32.0 °C and density 2.626 ± 0.06 g/cm³ . The regioisomer 2-Bromo-5-iodothiazole has a predicted boiling point of 270.6 °C at 760 mmHg and a density of 2.626 g/cm³ [1]. While these properties are similar, the ~29 °C higher boiling point of the target compound indicates slightly stronger intermolecular interactions, potentially advantageous for distillation-based purification versus recrystallization.

Physical Properties Purification Handling

5-Bromo-2-iodothiazole: Optimal Deployment Scenarios


Telescoped Library Synthesis in Medicinal Chemistry

Prioritize this building block when the synthetic objective is to rapidly diversify a thiazole core with two different aryl/heteroaryl/alkynyl groups. The established reactivity gradient ensures a high-yielding sequential coupling (e.g., Suzuki at C-2 with an arylboronic acid, then Suzuki or Sonogashira at C-5 with a different partner) with minimal risk of homodimerization or statistical mixtures, as demonstrated by the inherent selectivity of mixed dihalo heterocycles [1].

Synthesis of TRPA1 Antagonist Pharmacophores

For organizations pursuing TRPA1 antagonists for pain or inflammatory indications, this compound provides a direct entry into the specific substitution pattern required by the pharmacophore disclosed in patent family EP-3256463-A1 [2]. Using a non-orthogonal analog (e.g., 2,5-dibromothiazole) would necessitate complex protection/deprotection sequences to achieve the same functionalization pattern, dramatically reducing synthetic efficiency.

Halogen Dance-Mediated Biheterocyclic Synthesis

The presence of both bromine and iodine on the thiazole core makes this compound a candidate for controlled halogen dance reactions. Recent literature has demonstrated that 4,5-dibromo- and 4-bromo-5-iodothiazoles can undergo base-induced long-range halogen migration to generate regioisomerically pure biheterocyclic products [3]. This reactivity is structure-dependent and cannot be replicated with monohalo or symmetric dihalo thiazoles.

V-Shaped Nematogen Synthesis for Liquid Crystals

Desymmetrized iodo- and bromo-functionalized thiazole bent-cores have been employed with high regioselectivity to construct V-shaped shape-persistent nematogens for liquid crystal applications, using stepwise Sonogashira couplings [4]. This application leverages the precise orthogonal reactivity that 5-Bromo-2-iodothiazole provides.

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